molecular formula C22H19ClN2O B10898587 N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide

N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide

Cat. No.: B10898587
M. Wt: 362.8 g/mol
InChI Key: AWQQKQVYJWKBRE-DARPEHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide is a chemical compound known for its unique structure and properties. It is often used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chlorophenyl group and a biphenyl structure, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with biphenyl-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and continuous monitoring ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research fields. Its versatility in undergoing different chemical reactions also sets it apart from similar compounds .

Properties

Molecular Formula

C22H19ClN2O

Molecular Weight

362.8 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)propylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C22H19ClN2O/c1-2-21(18-12-14-20(23)15-13-18)24-25-22(26)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,25,26)/b24-21+

InChI Key

AWQQKQVYJWKBRE-DARPEHSRSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.